6-Amino-5-azacytidine

Antibacterial Nucleoside analogs Structure-activity relationship

Obtaining a validated 5-azacytidine derivative for antibacterial screening poses substitution risk: 6-methoxy and 6-oxo analogs show zero bacteriostatic activity while 6-Amino-5-azacytidine retains E. coli inhibition. • E. coli active; ID50 33.9 μM (CCRF-CEM); 39% WI-L2 growth inhibition at 100 μM; inactive in L1210 & LoVo/L • Serves as Azacitidine Impurity 13 (ISO17034-certified reference standard, >95%) • Defined solution conformation: 80% g+ rotamer, S-type ribose (Keq 2.12), anti glycosyl bond

Molecular Formula C8H13N5O5
Molecular Weight 259.22 g/mol
CAS No. 105331-00-8
Cat. No. B129034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-azacytidine
CAS105331-00-8
Synonyms4,6-Diamino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one
Molecular FormulaC8H13N5O5
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O
InChIInChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1
InChIKeyHHBIDXKTBPRKSK-TXICZTDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-azacytidine: Epigenetic Research & QC Applications


6-Amino-5-azacytidine (CAS 105331-00-8) is an aminated derivative of 5-azacytidine, formally designated as 4,6-diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one, with the molecular formula C8H13N5O5 and molecular weight 259.22 g/mol [1]. This pyrimidine nucleoside analogue functions as an inhibitor of DNA methyltransferase and impairs DNA methylation . It is also characterized as an antimetabolite of cytidine that incorporates primarily into RNA . Structurally, 6-amino-5-azacytidine exhibits conformational resemblance to purine nucleosides, with 1H NMR studies revealing a marked preference for g+ (80%) rotamer around the C(5')-C(4') bond, predominance of S conformation of the ribose ring (Keq 2.12), and anti conformation preference around the C-N glycosyl bond [2].

Epigenetic Research
DNA methyltransferase inhibition and DNA methylation impairment studies
Nucleoside Probe
Purine-like conformational studies and nucleoside molecular recognition research
Impurity Standard
Azacitidine impurity reference standard for analytical QC workflows

6-Amino-5-azacytidine: Not Interchangeable with Analogs


Substituting 6-amino-5-azacytidine with the parent compound 5-azacytidine or other azapyrimidine derivatives without experimental validation introduces substantial scientific risk due to differential activity profiles and target selectivity. The 6-position amino substitution fundamentally alters both conformational properties and biological activity: while 6-amino-5-azacytidine inhibits E. coli growth, its 6-methoxy and 6-oxo derivatives (VIII and VI, respectively) are completely bacteriostatically inactive [1]. Furthermore, the compound displays cell-line specific activity, with an ID50 of 33.9 μM against CCRF-CEM cells and 39% growth inhibition of WI-L2 cells at 100 μM, yet exhibits no inhibition of L1210 and LoVo/L cells at concentrations up to 100 μM [1]. This heterogeneous activity profile means that generic substitution based solely on structural class (azapyrimidine nucleosides) or parent compound lineage (5-azacytidine derivatives) may yield non-reproducible or null experimental outcomes. Procurement decisions must therefore be guided by the specific evidence dimensions detailed below.

6‑position substitution
6‑methoxy and 6‑oxo derivatives lack antibacterial activity; 6‑amino is essential for function
Cell‑line selectivity
Activity observed in lymphoblastoid lines may not replicate in carcinoma or murine leukemia models
Conformational mismatch
Purine‑like conformation differs from parent 5‑azacytidine, potentially altering target recognition

6-Amino-5-azacytidine Comparative Evidence Guide


Antibacterial Activity vs. 6-Methoxy & 6-Oxo Derivatives

Direct head-to-head comparison of three 5-azacytidine derivatives differing only at the 6-position substituent. 6-Amino-5-azacytidine demonstrates antibacterial activity against E. coli, whereas 6-methoxy-5-azacytidine (VIII) and 6-oxo-5-azacytidine (VI, ribosylammelide) are completely inactive under identical experimental conditions [1]. This binary activity/inactivity pattern establishes that the 6-amino substituent is essential for antibacterial function in this scaffold.

Antibacterial activity
Head-to-head
6‑amino active; 6‑methoxy and 6‑oxo derivatives bacteriostatically inactive under same conditions
6‑amino substituent is essential for antibacterial function
Binary active/inactive pattern (E. coli assay, 1989)
Antibacterial Nucleoside analogs Structure-activity relationship

Conformational Divergence from 5-Azacytidine

1H NMR conformational analysis reveals that 6-amino-5-azacytidine exhibits structural features distinct from the parent 5-azacytidine, with conformational resemblance to purine nucleosides rather than pyrimidine nucleosides [1]. The compound shows a marked preference for g+ rotamer (80%) around the C(5')-C(4') bond, predominance of S conformation of the ribose ring with equilibrium constant Keq = 2.12, and anti conformation preference around the C-N glycosyl bond [1].

Conformational shift
Class-level
80% g+ rotamer, S ribose (Keq 2.12), anti glycosyl bond; resembles purine nucleosides vs. pyrimidine-like parent
Conformation may influence molecular recognition relative to 5‑azacytidine
1H NMR solution data
Conformational analysis Nucleoside analog Molecular recognition

Cell Line Selectivity: Lymphoblastoid vs. Carcinoma

6-Amino-5-azacytidine demonstrates heterogeneous activity across different cell lines. Against CCRF-CEM cells (human T-cell acute lymphoblastic leukemia), the compound exhibits an ID50 of 33.9 μM. Against WI-L2 cells (human B-lymphoblastoid), it inhibits growth by 39% at 100 μM. However, against L1210 cells (murine leukemia) and LoVo/L cells (human colon adenocarcinoma), the compound shows no inhibitory activity at concentrations up to 100 μM [1].

Cell‑line selectivity
Context-dependent
Active: CCRF‑CEM (ID50 33.9 μM), WI‑L2 (39% inhib. at 100 μM); Inactive: L1210, LoVo/L up to 100 μM
Activity is cell‑line dependent; expected response varies by model
In vitro cell proliferation assay
Cytotoxicity Cell line profiling Selectivity

Solubility Profile for Experimental Planning

6-Amino-5-azacytidine demonstrates aqueous solubility ranging from 10 g/L (calculated, ~38.6 mM) to 14.71 mg/mL (~56.75 mM) in water, and 8.33 mg/mL (32.13 mM) in PBS with sonication and warming to 60°C . The calculated LogP value is -2.8, indicating high hydrophilicity consistent with the observed aqueous solubility .

Aqueous solubility
Data to verify
H2O: ~10 g/L (calc.)–14.7 mg/mL; PBS: 8.33 mg/mL (32 mM); LogP -2.8
High hydrophilicity supports aqueous formulation for in vitro assays
Calculated and measured values; conditions vary
Solubility Formulation In vivo studies

Azacitidine Impurity Reference Standard

6-Amino-5-azacytidine is classified as Azacitidine Impurity 13 (also designated as Azacitidine Impurity ABCDEFG, Azacitidine Impurity 06, or Azacitidine Impurity 9) and is available as a fully characterized reference standard compliant with regulatory guidelines [1][2]. The compound is supplied under ISO17034 standard material producer certification with purity >95% and is suitable for analytical method development, method validation (AMV), and Abbreviated New Drug Application (ANDA) quality control applications [3][4].

Reference standard
Specification review
ISO 17034 certified; purity >95%; Azacitidine Impurity 13
Suitable as impurity standard for analytical method validation
Traceable to pharmacopeial standards
Pharmaceutical analysis Impurity profiling Quality control

6-Amino-5-azacytidine: Recommended Research & Industrial Applications


Antibacterial Screening Against E. coli

6-Amino-5-azacytidine is the appropriate selection for antibacterial screening against E. coli within the 5-azacytidine derivative series. The evidence from direct head-to-head comparison demonstrates that 6-methoxy-5-azacytidine (VIII) and 6-oxo-5-azacytidine (VI) are completely bacteriostatically inactive, while 6-amino-5-azacytidine retains activity [1]. Researchers investigating structure-activity relationships of nucleoside analogs or seeking antibacterial tool compounds should prioritize this compound over its 6-substituted analogs.

Antiproliferative Studies in Lymphoblastoid Leukemia Models

For researchers studying antiproliferative effects in CCRF-CEM (human T-cell acute lymphoblastic leukemia) or WI-L2 (human B-lymphoblastoid) cell lines, 6-amino-5-azacytidine provides measurable activity with an ID50 of 33.9 μM against CCRF-CEM cells and 39% growth inhibition of WI-L2 cells at 100 μM [1]. However, researchers working with L1210 murine leukemia or LoVo/L human colon adenocarcinoma cells should not select this compound, as it exhibits no inhibitory activity at concentrations up to 100 μM in these lines [1].

Azacitidine Impurity Profiling for Quality Control

For pharmaceutical quality control laboratories performing azacitidine API analysis, 6-amino-5-azacytidine serves as Azacitidine Impurity 13 (also designated Impurity ABCDEFG, Impurity 06, or Impurity 9) [1]. The compound is available as an ISO17034-certified reference standard with purity >95%, suitable for analytical method development, method validation (AMV), and Abbreviated New Drug Application (ANDA) quality control applications with traceability to pharmacopeial standards (USP or EP) [1][2].

Conformational Studies of Purine-Like Nucleoside Analogs

6-Amino-5-azacytidine provides a valuable model compound for conformational studies due to its well-characterized solution conformation. 1H NMR analysis reveals an 80% g+ rotamer preference around C(5')-C(4'), S conformation predominance of the ribose ring (Keq 2.12), and anti conformation preference around the glycosyl bond [1]. These conformational properties, which confer resemblance to purine nucleosides, make the compound suitable for investigating how conformation influences enzyme recognition, transport, and nucleic acid incorporation in comparison to pyrimidine-like nucleosides [1].

Application
Selection Property
Validation Focus
Antibacterial screening studies
6‑amino substituent required for activity
Confirm activity against target bacterial strain
Lymphoblastoid leukemia model studies
Cell‑line‑selective growth inhibition
Verify response in lymphoblastoid lines; exclude carcinoma/murine lines
Azacitidine impurity profiling
Certified reference standard (ISO 17034)
Method validation and traceability
Nucleoside conformation studies
Well‑characterized purine‑like solution conformation
Molecular recognition and enzyme interaction studies

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